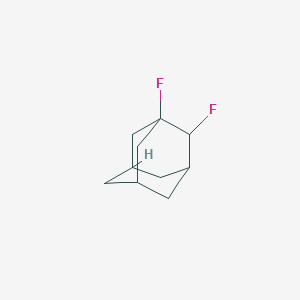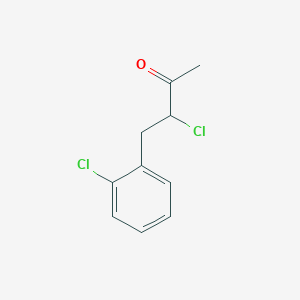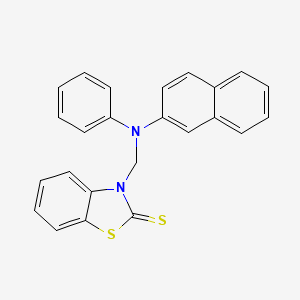
1,2-Difluoroadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoroadamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoroadamantane can be synthesized through selective fluorination of adamantane. One common method involves the use of an electrochemical fluorination process. In this method, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2). The electrolysis is carried out at a specific voltage until the desired amount of electricity has passed through the solution. The reaction mixture is then processed to isolate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of selective fluorination and electrochemical methods can be scaled up for industrial applications. The use of advanced fluorination techniques and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like nitric acid or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Products include adamantanones and other oxygenated compounds.
Reduction: Products include hydrogenated adamantane derivatives.
Scientific Research Applications
1,2-Difluoroadamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure and properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Fluorinated adamantane derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,2-Difluoroadamantane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, influencing their activity. The compound’s cage-like structure also allows it to fit into specific molecular sites, affecting biochemical pathways .
Comparison with Similar Compounds
1,3-Difluoroadamantane: Another fluorinated derivative with similar properties but different substitution patterns.
1,2-Dehydroadamantane: A compound with double bonds, offering different reactivity and applications.
1-Fluoroadamantane: A mono-fluorinated derivative with distinct chemical behavior.
Uniqueness: 1,2-Difluoroadamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine atoms enhance its stability and reactivity compared to mono-fluorinated or non-fluorinated adamantane derivatives .
Properties
CAS No. |
70422-22-9 |
|---|---|
Molecular Formula |
C10H14F2 |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1,2-difluoroadamantane |
InChI |
InChI=1S/C10H14F2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9H,1-5H2 |
InChI Key |
ZFOWGCVSVBFAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)
![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)




![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)
![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)


